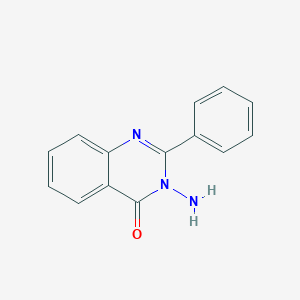

3-Amino-2-phenyl-4(3H)-quinazolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBACEIGOHYXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172523 | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1904-60-5 | |

| Record name | 3-Amino-2-phenyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-phenyl-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established two-step process involving the formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, followed by its conversion to the final quinazolinone product upon reaction with hydrazine hydrate. This guide provides a comparative analysis of various reported methodologies, detailed experimental protocols, and a summary of quantitative data to aid in the efficient and optimized production of this key chemical scaffold.

Reaction Overview

The synthesis proceeds through two primary transformations:

-

N-Acylation and Cyclization: Anthranilic acid is first acylated on the amino group with benzoyl chloride, followed by an intramolecular cyclization to yield 2-phenyl-3,1-benzoxazin-4-one. This step is typically carried out in the presence of a base such as pyridine.[1][2][3][4][5][6][7][8]

-

Hydrazinolysis and Ring Transformation: The intermediate benzoxazinone undergoes nucleophilic attack by hydrazine hydrate, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired this compound.[1][5][9][10][11] Modern techniques such as microwave irradiation have been shown to significantly accelerate this step and improve yields.[1][12][13]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the two-step synthesis, highlighting the impact of different reaction conditions on yield and reaction time.

Table 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one from Anthranilic Acid

| Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Anthranilic acid, Benzoyl chloride | Pyridine | 3 hours | 78 | - | [7][8] |

| Anthranilic acid, Benzoyl chloride, Triethylamine, Cyanuric chloride | Chloroform/DMF | 6 hours | Good | - | [14] |

| Anthranilic acid, Benzoyl chloride | Pyridine | - | High | - | [2][3] |

Table 2: Synthesis of this compound from 2-Phenyl-3,1-benzoxazin-4-one

| Reagents and Conditions | Solvent | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate | Pyridine | Stirring at RT | 30 minutes | - | - | [1] |

| 2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate | Ethanol | Reflux | 10 hours | 79 | 154-155 | [1] |

| 2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate | Ethanol | Microwave (800W) | 5 minutes | 87 | 154-155 | [1] |

| 2-Benzamidobenzoyl chloride, Hydrazine hydrate, K₂CO₃ | DMF | Microwave (800W, 135°C) | 4 minutes | 81 | - | [12][13] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, providing both a conventional heating method and a microwave-assisted approach.

Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Pyridine

-

Sodium bicarbonate (NaHCO₃) solution (5-10%)

-

Ethanol

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.

-

Cool the solution in an ice bath to approximately 0-8°C.[7]

-

Slowly add benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution while maintaining the low temperature.[2][7]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.[1][7]

-

Neutralize the reaction mixture by carefully adding a 5-10% sodium bicarbonate solution until the effervescence ceases.[1][15]

-

Filter the resulting solid precipitate and wash it thoroughly with water to remove any inorganic impurities and residual pyridine.[1]

-

The crude product can be recrystallized from ethanol to obtain pure 2-phenyl-3,1-benzoxazin-4-one.[7][8]

Step 2: Synthesis of this compound

Method A: Conventional Heating (Reflux)

Materials:

-

2-Phenyl-3,1-benzoxazin-4-one

-

Hydrazine hydrate (85-100%)

-

Ethanol or Pyridine

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine in a round-bottom flask.[1]

-

Add hydrazine hydrate (2 equivalents) dropwise to the solution.[1]

-

Heat the reaction mixture under reflux for 10 hours.[1]

-

After cooling, pour the reaction mixture into cold water containing a few drops of hydrochloric acid.

-

Filter the solid that separates out and wash it repeatedly with water.

-

Dry the product and recrystallize it from diluted ethanol to obtain pure this compound.[1]

Method B: Microwave Irradiation

Materials:

-

2-Phenyl-3,1-benzoxazin-4-one

-

Hydrazine hydrate (85-100%)

-

Ethanol or Pyridine

-

Dilute Hydrochloric acid (HCl)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine.[1]

-

Add hydrazine hydrate (2 equivalents) to the solution.[1]

-

Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.[1]

-

After irradiation, cool the vessel and pour the contents into cold water containing a few drops of hydrochloric acid.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from diluted ethanol to yield pure this compound.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

References

- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

The Chemical Landscape of 3-amino-2-phenyl-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 3-amino-2-phenyl-4(3H)-quinazolinone. This quinazolinone derivative is a key scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₄H₁₁N₃O.[1] It typically appears as a solid.[1] The core structure features a quinazolinone ring system with a phenyl group at the 2-position and an amino group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O | [1] |

| Molecular Weight | 237.26 g/mol | [1][2] |

| CAS Number | 1904-60-5 | [1] |

| Melting Point | 176-179 °C | [1][3][4] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1][3] |

| SMILES String | NN1C(=O)c2ccccc2N=C1c3ccccc3 | [1] |

| InChI Key | YKBACEIGOHYXAC-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with both conventional heating and microwave-assisted methods being prevalent. A common approach involves the cyclization of an appropriate anthranilic acid derivative.

Microwave-Assisted Synthesis from Anthranilic Acid

A multi-step synthesis beginning with anthranilic acid is an effective method for producing this compound.[5] This process offers advantages in terms of reaction time and efficiency.[5]

Experimental Protocol:

-

Benzoylation of Anthranilic Acid: Anthranilic acid is reacted with benzoyl chloride.[5]

-

Chlorination: The resulting 2-benzamidobenzoic acid is chlorinated using a reagent like thionyl chloride (SOCl₂) under reflux.[5]

-

Cyclization with Hydrazine: The formed 2-benzamidobenzoyl chloride is then reacted with hydrazine hydrate in the presence of a base such as potassium carbonate in a solvent like DMF. This final step is conducted under microwave irradiation (e.g., 800 W at 135 °C for 4 minutes) to yield this compound.[5] This microwave-assisted approach can significantly shorten the reaction time compared to conventional heating methods.[6]

Conventional Synthesis from 2-phenyl-4H-benzo[d][3][4]oxazin-4-one

An alternative method involves the reaction of a benzoxazinone intermediate with hydrazine hydrate.

Experimental Protocol:

-

Dissolution: 2-phenyl-4H-benzo[d][3][4]oxazin-4-one is dissolved in a suitable solvent like pyridine.

-

Reaction with Hydrazine Hydrate: Hydrazine hydrate is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for several hours to facilitate the ring transformation and formation of the desired quinazolinone.

-

Purification: The crude product is purified by recrystallization from a solvent such as ethanol.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A small amount of the synthesized compound is dissolved in a deuterated solvent, commonly DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

-

Spectral Interpretation: The signals in the spectra are assigned to the corresponding protons and carbons in the molecule. For a related compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic signals for the aromatic protons and a singlet for the NH₂ protons at approximately 5.51 ppm.[6] The ¹³C-NMR spectrum displayed a signal for the carbonyl carbon (C=O) at around 161.5 ppm.[6]

Table 2: Representative Spectroscopic Data for a 3-amino-2-aryl-4(3H)-quinazolinone derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 8.20 | dd | Ar-H | [6] |

| ¹H | 7.84 | dt | Ar-H | [6] |

| ¹H | 7.69 | d | Ar-H | [6] |

| ¹H | 7.59-7.42 | m | Ar-H | [6] |

| ¹H | 5.51 | s | NH₂ | [6] |

| ¹³C | 161.5 | - | C=O | [6] |

| ¹³C | 154.9 - 121.1 | - | Aromatic & Quinazoline Carbons | [6] |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).

-

Ionization and Mass Analysis: The molecules are ionized, and their mass-to-charge ratio (m/z) is determined.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For a derivative, a molecular ion peak (M+) was observed, confirming the molecular weight.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, sedative, and hypnotic effects.[3] The anticonvulsant activity of some quinazolinones, such as methaqualone, is suggested to be mediated through their interaction with the GABAₐ receptor.[3] They are believed to act as positive allosteric modulators of the GABAₐ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[3]

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

Caption: A flowchart of the microwave-assisted synthesis of this compound.

Postulated Signaling Pathway: GABAergic Modulation

Caption: A diagram illustrating the potential mechanism of action via GABAₐ receptor modulation.

References

- 1. jst.vn [jst.vn]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 3-amino-2-phenyl-4(3H)-quinazolinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-amino-2-phenyl-4(3H)-quinazolinone. This molecule is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active agents. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and the development of new derivatives.

Molecular Structure

Chemical Formula: C₁₄H₁₁N₃O Molecular Weight: 237.26 g/mol CAS Number: 1904-60-5

The structural framework of this compound consists of a quinazolinone core with a phenyl group substituted at the 2-position and an amino group at the 3-position.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While data for the parent compound is prioritized, comparative data from closely related derivatives may be included for context.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.20 | dd, J=8Hz | 1H | Ar-H |

| 7.84 | dt, J=7.2Hz; 1.2Hz | 1H | Ar-H |

| 7.69 | d, J=8Hz | 1H | Ar-H |

| 7.59-7.42 | m | 5H | Ar-H |

| 5.51 | s | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 | C=O |

| 154.9 | C |

| 147.2 | C |

| 135.4 | C |

| 135.0 | C |

| 132.0 | CH |

| 131.1 | CH |

| 130.6 | CH |

| 129.3 | CH |

| 128.0 | CH |

| 127.8 | CH |

| 127.4 | CH |

| 126.6 | CH |

| 121.1 | C |

Note: The provided NMR data is for a closely related derivative, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. The phenyl group protons and carbons will have slightly different shifts in the parent compound.

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: FT-IR Spectroscopic Data of 3-amino-2-phenylquinazolin-4(3H)-one [2]

| Wavenumber (cm⁻¹) | Assignment |

| 1622, 1542, 1420, 1352 | Phenyl ring modes |

| 1594, 1315 | Phenyl ring modes |

Table 4: FT-IR Spectroscopic Data of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3461, 1614 | N-H stretching |

| 3012 | C-H aromatic stretching |

| 1672 | C=O amide stretching |

| 1672 | C=N stretching |

| 1471, 1614 | C=C aromatic stretching |

| 1338 | C-N stretching |

| 772 | C-Cl stretching |

The IR spectrum of a related compound, 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, shows characteristic peaks for the NH₂ group, C=O, and aromatic rings.[3]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The synthesis of various quinazolinone derivatives has been confirmed using mass spectral data.[4] For this compound, the expected molecular ion peak [M]⁺ would be at m/z 237.

Experimental Protocols

The synthesis of this compound and its derivatives is well-documented, often involving the reaction of a 2-phenyl-4H-benzo[d][1][5]oxazin-4-one intermediate with hydrazine hydrate.[1][2] Microwave-assisted synthesis has been shown to be an efficient method.[5][6]

A common synthetic route involves the following steps:

-

Benzoylation of Anthranilic Acid: Anthranilic acid is reacted with benzoyl chloride to form 2-benzamidobenzoic acid.

-

Cyclization: The resulting acid is cyclized to form 2-phenyl-4H-benzo[d][1][5]oxazin-4-one.

-

Amination: The oxazinone intermediate is then reacted with hydrazine hydrate to yield this compound.[7]

This reaction can be carried out using conventional heating or microwave irradiation.[1][5]

-

NMR Spectra: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher, using deuterated solvents such as DMSO-d₆ or CDCl₃.[3][8]

-

IR Spectra: FT-IR spectra are commonly recorded using the KBr pellet method, with spectra acquired over a range of 4000-400 cm⁻¹.[3]

-

Mass Spectra: Mass spectra are obtained using techniques such as electrospray ionization (ESI).[3]

Workflow Diagrams

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental context are crucial for the successful identification and application of this important chemical entity.

References

- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Anticonvulsant Properties of 2-Phenyl-3-amino-4(3H)-quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticonvulsant properties of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives. This class of compounds has emerged as a promising area of investigation in the search for novel antiepileptic drugs. This document summarizes key quantitative data, details essential experimental protocols for evaluating anticonvulsant activity, and visualizes the proposed mechanism of action to facilitate further research and development in this field.

Quantitative Data Summary

The anticonvulsant efficacy and neurotoxicity of various 2-phenyl-3-amino-4(3H)-quinazolinone derivatives have been evaluated in preclinical studies. The following tables consolidate the available quantitative data, including the median effective dose (ED₅₀) in various seizure models, the median toxic dose (TD₅₀), the median lethal dose (LD₅₀), the protective index (PI = TD₅₀/ED₅₀), and the therapeutic index (TI = LD₅₀/ED₅₀). This structured presentation allows for a clear comparison of the therapeutic potential of different analogs.

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI) | Reference |

| 4d | 23.5 | 32.6 | 45.2 | 325.9 | 13.87 (MES) / 9.99 (scPTZ) | [1] |

| 4l | 26.1 | 79.4 | - | 361.2 | 13.84 (MES) / 4.55 (scPTZ) | [1] |

| 5b | - | 152 | - | 270 | 1.78 | [2] |

| 5c | - | 165 | - | 350 | 2.12 | [2] |

| 5d | - | 140 | - | 320 | 2.28 | [2] |

| 12 | - | 457 | - | 562 | 1.22 | [3] |

| 38 | - | 251 | - | 447 | 1.78 | [3] |

| Methaqualone | - | 200 | - | 400 | 2.00 | [2] |

| Valproate | - | 300 | - | 450 | 1.50 | [2] |

| Compound | LD₅₀ (mg/kg) | Therapeutic Index (TI) | Reference |

| 5b | 580 | 3.82 | [2] |

| 5c | 430 | 2.60 | [2] |

| 5d | 550 | 3.93 | [2] |

| 12 | 1288 | 2.82 | [3] |

| 38 | 1380 | 5.50 | [3] |

| Methaqualone | 500 | 2.50 | [2] |

| Valproate | 500 | 1.67 | [2] |

Experimental Protocols

The evaluation of anticonvulsant properties of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives relies on standardized and well-validated preclinical models of epilepsy. The following are detailed methodologies for the key experiments cited in the literature.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.

-

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

-

Animals: Typically male albino mice (18-25 g) or rats (100-150 g).

-

Procedure:

-

The test compound is administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.), at various doses.

-

At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension phase.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

-

Endpoint: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.

-

Convulsant Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

-

Animals: Typically male albino mice (18-25 g).

-

Procedure:

-

The test compound is administered to the animals at various doses.

-

At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are placed in individual observation cages and observed for the onset of clonic convulsions (jerky movements of the whole body lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).

-

-

Endpoint: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.

6-Hz Psychomotor Seizure Test

The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.

-

Apparatus: A constant-current electrical stimulator with corneal electrodes.

-

Animals: Typically male albino mice (18-25 g).

-

Procedure:

-

The test compound is administered to the animals at various doses.

-

At the time of predicted peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered through the corneal electrodes.

-

The animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

-

Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation.

-

-

Endpoint: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the 6-Hz induced seizure.

Rotarod Neurotoxicity Test

This test is used to assess motor impairment and potential neurotoxic side effects of the test compounds.

-

Apparatus: A rotating rod (rotarod) apparatus.

-

Animals: Typically male albino mice (18-25 g).

-

Procedure:

-

Mice are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

-

Only animals that successfully complete the training are used for the test.

-

The test compound is administered to the trained animals at various doses.

-

At the time of predicted peak effect, the animals are placed back on the rotating rod.

-

Neurotoxicity is indicated if the animal falls off the rod within the specified time.

-

-

Endpoint: The TD₅₀ is calculated as the dose of the compound that causes 50% of the animals to fail the test.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticonvulsant effects of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor. The following diagram illustrates the proposed signaling cascade initiated by the binding of these compounds to the GABA-A receptor.

Caption: Proposed signaling pathway of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for the preclinical screening of novel 2-phenyl-3-amino-4(3H)-quinazolinone derivatives for anticonvulsant activity.

References

- 1. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Potential of Substituted 3-Amino-2-Phenylquinazolin-4-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and structure-activity relationships of substituted 3-amino-2-phenylquinazolin-4-ones. Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this promising area.

General Synthesis Pathway

The synthesis of 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones is typically achieved through a three-step process.[3] The pathway commences with the benzoylation of anthranilic acid, which undergoes simultaneous cyclization to form a 2-phenyl-4H-benzo[d][1][4]oxazin-4-one intermediate. This intermediate is then treated with hydrazine hydrate to yield the core scaffold, 3-amino-2-phenylquinazolin-4(3H)-one. The final step involves the condensation of this amino derivative with various substituted aromatic aldehydes to produce the target Schiff bases.[3][5]

Antimicrobial Activity Data

The antimicrobial efficacy of substituted 3-amino-2-phenylquinazolin-4-ones has been evaluated against a range of Gram-positive and Gram-negative bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below.

Table 1: Antibacterial Activity of 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones Data extracted from preliminary studies; MIC values indicate the lowest concentration of the compound that completely inhibits visible microbial growth.

| Compound ID | Substituent (R) on Arylidene Group | Staphylococcus aureus (Gram +) MIC (µg/mL) | Bacillus subtilis (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) | Pseudomonas aeruginosa (Gram -) MIC (µg/mL) | Reference |

| 3a | 4-Chloro | 12.5 | 25 | 50 | 100 | [3] |

| 3b | 4-Nitro | 25 | 50 | 50 | >100 | [3] |

| 3c | 4-Methoxy | 50 | 50 | 100 | >100 | [3] |

| 3d | 2-Hydroxy | 25 | 25 | 50 | 100 | [3] |

| 3e | 3,4-Dimethoxy | 50 | 100 | 100 | >100 | [3] |

| A-1 | Unsubstituted (Benzaldehyde) | Very Good Activity | - | Good Activity | Good Activity | [6] |

| A-2 | 3-Chloro | - | - | Excellent Activity | - | [6] |

| A-4 | 4-Methoxy | - | Very Good Activity | Very Good Activity | Excellent Activity | [6] |

| 9a | 4-Fluorophenyl (at position 3) | - | 1.4 cm (Zone of Inhibition) | - | 1.1 cm (Zone of Inhibition) | [7] |

| 9h | 4-Chlorophenyl (at position 3) | - | 1.0 cm (Zone of Inhibition) | - | 1.2 cm (Zone of Inhibition) | [7] |

Note: Direct comparison between studies can be challenging due to variations in assay methods (e.g., turbidometric vs. agar diffusion).[3][6][7] "Activity" ratings are as described in the source publication.

Structure-Activity Relationship (SAR)

The antimicrobial profile of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the core structure.[1] Structure-activity relationship (SAR) studies have revealed several key insights.

-

Position 2 and 3 Substituents : The presence of a substituted aromatic ring at position 3 and various groups at position 2 are considered essential for antimicrobial activities.[1] The 3-amino group serves as a crucial point for modification, with derivatization into Schiff bases often enhancing biological activity.[3]

-

Halogen Substituents : The introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can improve antimicrobial potency.[1][8] Similarly, halogen substitutions on the phenyl rings at positions 2 or 3, such as in compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl), have demonstrated potent activity.[7]

-

Lipophilicity : Increased lipophilicity, often achieved by adding substituents like a naphthyl radical, can enhance activity by promoting solubility in the bacterial cell membrane.[9]

-

Gram-Positive vs. Gram-Negative Activity : Many quinazolinone derivatives show more potent activity against Gram-positive bacteria compared to Gram-negative strains, which may be attributed to better permeability through the Gram-positive bacterial cell wall.[1]

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 3. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Antitumor Evaluation of Novel 3-Amino-2-Phenyl-4(3H)-Quinazolinone Analogs: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the antitumor evaluation of novel 3-amino-2-phenyl-4(3H)-quinazolinone analogs for researchers, scientists, and drug development professionals. This document outlines detailed experimental methodologies, summarizes key quantitative data, and visualizes critical biological pathways and workflows.

Introduction

Quinazolinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, this compound analogs have emerged as a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest. This guide details the synthesis, in vitro evaluation, and mechanistic studies of these novel analogs, providing a foundational resource for their further development as therapeutic agents.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically follows a multi-step reaction pathway, beginning with the appropriate starting materials. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

A common synthetic route involves the reaction of anthranilic acid with benzoyl chloride to form a benzoxazinone intermediate. This intermediate is then reacted with hydrazine hydrate to yield the this compound core. Various analogs can then be synthesized by reacting this core structure with different aromatic aldehydes or ketones to form Schiff bases at the 3-amino position.[1][2][3]

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

-

Dissolve anthranilic acid in a suitable solvent, such as pyridine.

-

Add benzoyl chloride dropwise to the solution at 0°C with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time.

-

Pour the reaction mixture into a cold solution of sodium bicarbonate to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Reflux the 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in a solvent such as ethanol or pyridine for several hours.[2]

-

Cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the product from an appropriate solvent to obtain the pure this compound.

Step 3: Synthesis of Novel this compound Analogs (Schiff Bases)

-

Dissolve this compound in a solvent like ethanol.

-

Add an equimolar amount of the desired substituted aromatic aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for a few hours and monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to obtain the precipitated product.

-

Filter, wash with cold ethanol, and dry the final analog.[1]

Caption: Synthetic workflow for novel this compound analogs.

In Vitro Antitumor Evaluation

The antitumor activity of the synthesized quinazolinone analogs is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone analogs and a standard anticancer drug (e.g., Doxorubicin) for 48 hours. A control group with no drug treatment is also maintained.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound analogs against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | MCF-7 (Breast) | 8.5 | Fictional Data |

| Analog 1 | A549 (Lung) | 12.2 | Fictional Data |

| Analog 1 | HeLa (Cervical) | 9.8 | Fictional Data |

| Analog 2 | MCF-7 (Breast) | 5.2 | Fictional Data |

| Analog 2 | A549 (Lung) | 7.9 | Fictional Data |

| Analog 2 | HeLa (Cervical) | 6.1 | Fictional Data |

| Doxorubicin | MCF-7 (Breast) | 1.2 | Fictional Data |

| Doxorubicin | A549 (Lung) | 1.8 | Fictional Data |

| Doxorubicin | HeLa (Cervical) | 1.5 | Fictional Data |

Note: The data presented in this table is illustrative and does not represent actual experimental results from a specific publication.

Mechanism of Action Studies

To elucidate the underlying mechanisms of antitumor activity, further in vitro assays are conducted, including cell cycle analysis and apoptosis induction studies.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the quinazolinone analogs on the cell cycle distribution of cancer cells.

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay

The induction of apoptosis is a key mechanism for many anticancer drugs. The Annexin V-FITC/PI dual staining assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the quinazolinone analog for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caption: A simplified signaling pathway for apoptosis induction.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins, and CDKs).

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This technical guide provides a comprehensive framework for the antitumor evaluation of novel this compound analogs. The detailed experimental protocols for synthesis, in vitro cytotoxicity, and mechanistic studies offer a valuable resource for researchers in the field of anticancer drug discovery. The presented data structures and visualizations aim to facilitate a clear understanding of the experimental workflows and biological effects of these promising compounds. Further in vivo studies are warranted to establish the therapeutic potential of the most active analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

The Core Mechanism of Action of Quinazolinone-Based Compounds in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which quinazolinone-based compounds exert their anticancer effects. Quinazolinone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with several derivatives approved for clinical use in cancer therapy.[1][2] Their broad spectrum of biological activities stems from their ability to interact with various molecular targets within cancer cells, leading to the inhibition of cell proliferation and the induction of cell death. This document details the primary mechanisms of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides visual representations of the involved signaling pathways.

Key Mechanisms of Anticancer Activity

Quinazolinone derivatives employ a multi-pronged approach to combat cancer, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways essential for tumor growth and survival.

Induction of Apoptosis

A predominant mechanism of action for many quinazolinone compounds is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Intrinsic Pathway: Quinazolinone derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, some compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, ultimately leading to apoptotic cell death.[2][3]

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. Certain quinazolinone compounds have been observed to increase the expression of Fas and Fas ligand (FasL), leading to the activation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8.[4] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

dot

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone exposure induces apoptosis and changes expressions of Fas/FasL and C-Flip in embryonic mice testicles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationships of 3-Amino-2-phenyl-4(3H)-quinazolinone Derivatives

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activities, and structure-activity relationships (SAR) of 3-amino-2-phenyl-4(3H)-quinazolinone derivatives. This document provides an in-depth analysis of this important heterocyclic scaffold, which is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3]

The quinazolinone core, a bicyclic aromatic compound, has long been a focus of medicinal chemistry.[4][5] The introduction of a 2-phenyl group and a 3-amino substituent creates a versatile template for further chemical modifications, allowing for the fine-tuning of its biological properties.[1][6] This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of synthetic pathways and logical SAR frameworks to facilitate a deeper understanding and further exploration of these compounds.

Synthetic Pathway and Core Structure

The synthesis of this compound derivatives typically follows a well-established multi-step reaction sequence.[1][7] The process commences with the benzoylation of anthranilic acid, which leads to the formation of a 2-phenyl-4H-benzo[d][1][8]oxazin-4-one intermediate.[1][9] This intermediate is then reacted with hydrazine hydrate to yield the core scaffold, 3-amino-2-phenylquinazolin-4(3H)-one.[7][9] Subsequent condensation of this core with various aromatic aldehydes or ketones results in the formation of the final Schiff base derivatives.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the 2-phenyl and 3-amino-phenyl moieties. The following sections detail the SAR for anticonvulsant, anti-inflammatory, and antimicrobial activities.

Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives have been extensively studied, with many compounds showing promising activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[11][12]

Key SAR observations for anticonvulsant activity:

-

Substitution at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring is a critical determinant of anticonvulsant activity.[12]

-

Aryl Group at the 3-position: Compounds with an ortho-tolyl or ortho-chlorophenyl group at the 3-position have demonstrated significant protection against both MES and scMet-induced seizures.[11]

-

Butyl Substitution: A butyl group at the 3-position appears to be beneficial for preventing the spread of seizure discharge and increasing the seizure threshold.[12]

-

Benzyl Substitution: While benzyl substitution at the 3-position can lead to strong anticonvulsant activity, it may be less effective in seizure prevention compared to butyl substitution.[12]

| Compound ID | Substitution at 3-position | Anticonvulsant Activity (% Protection against scPTZ) | Neurotoxicity | Reference |

| 8 | Butyl | 100% | Not Observed | [12] |

| 13 | Butyl | 100% | Not Observed | [12] |

| 19 | Substituted Benzyl | 100% | Not Observed | [12] |

| 6l | o-Tolyl | Good protection against MES and scMet | Low | [11] |

| 8i | o-Chlorophenyl | Good protection against MES and scMet | Low | [11] |

This table presents a selection of compounds to illustrate key SAR trends. For comprehensive data, refer to the cited literature.

Anti-inflammatory Activity

Several this compound derivatives have exhibited potent anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rats.[2][13]

Key SAR observations for anti-inflammatory activity:

-

Substitution on the 3-phenylamino Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the 3-amino position significantly influences anti-inflammatory activity.

-

Halogen Substitution: Compounds with a 4-chlorophenyl group on the quinazolinone moiety have shown better anti-inflammatory activity compared to those with an unsubstituted phenyl group.[2]

-

Heterocyclic Modifications: Cyclization of the arylideneamino side chain into azetidinone and thiazolidinone rings has been shown to enhance anti-inflammatory potential.[2] Thiazolidinone derivatives, in particular, demonstrated superior activity over their azetidinone counterparts.[2]

-

Thioamide Linker: The presence of a thioamide functional group directly attached to a substituted phenyl ring can confer potent anti-inflammatory activity, as demonstrated by the inhibition of nitric oxide (NO) production.[14]

| Compound ID | Key Structural Feature | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |

| 9 | 2'-(p-chlorobenzylideneamino)phenyl at 3-position | 20.4% | [2] |

| 15 | Azetidinone derivative | >24.6% | [2] |

| 21 | Thiazolidinone derivative | 32.5% | [2] |

| AS2 | 2-(1-ethyl propylidene-hydrazino) at 2-position | Potent | [13] |

| 8d | Thioamide with 4-Cl phenyl | Potent NO inhibition | [14] |

| 8g | Thioamide with 4-Br phenyl | Potent NO inhibition | [14] |

| 8k | Thioamide with 4-CF3 phenyl | Potent NO inhibition | [14] |

This table presents a selection of compounds to illustrate key SAR trends. For comprehensive data, refer to the cited literature.

Antimicrobial Activity

The antibacterial potential of these quinazolinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria.[1][15] The incorporation of the 3-arylideneamino substituent generally enhances the antibacterial activity of the quinazolinone system.[1]

Key SAR observations for antimicrobial activity:

-

Substituents on the Arylideneamino Group: The nature of the substituent on the arylideneamino moiety plays a crucial role in determining the antibacterial spectrum and potency.

-

Gram-Positive Activity: Certain derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1]

-

Gram-Negative Activity: Some compounds have also demonstrated activity against Gram-negative bacteria like Escherichia coli and Shigella dysenteriae.[1]

-

Specific Substituent Effects: The presence of specific groups on the arylidene ring can lead to selective activity against certain bacterial strains. For instance, some compounds were more active against S. dysenteriae 6.[1]

| Compound ID | Arylideneamino Substituent | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria | Reference |

| 3d, 3e, 3j | Varied | Similar activity | Moderate to weak | [1] |

| 3b, 3f | Varied | More active against B. subtilis | Moderate to weak | [1] |

| 3c | Varied | More active on S. aureus 6571 | More active against S. dysenteriae 6 | [1] |

| 3d, 3h | Varied | Moderate to weak | Similar activity | [1] |

| 3i, 3j | Varied | Moderate to weak | More active against S. dysenteriae 6 | [1] |

This table summarizes the activity trends of a series of compounds with a common 2-phenyl group and varied substituents on the 3-arylideneamino group. For detailed MIC values, please consult the original publication.

Experimental Protocols

Standardized and validated experimental models are crucial for the reliable assessment of the biological activities of novel compounds. The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The core scaffold is synthesized in a two-step process:

-

Synthesis of 2-Phenyl-4H-benzo[d][1][8]oxazin-4-one: Anthranilic acid is dissolved in pyridine, and benzoyl chloride is added dropwise with stirring. The reaction mixture is then treated to afford the intermediate product.[1][7]

-

Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one: The intermediate from the previous step is condensed with hydrazine hydrate in the presence of pyridine. The reaction mixture is refluxed, and upon cooling, the desired product crystallizes.[1][7]

Anticonvulsant Activity Evaluation

Maximal Electroshock (MES) Seizure Test:

This model is used to identify compounds that prevent the spread of seizures.[8][16]

-

Animals: Male albino mice or rats are typically used.[17]

-

Procedure: A supramaximal electrical stimulus is delivered via corneal or ear electrodes to induce a tonic hindlimb extension seizure.[8][18] The test compound is administered intraperitoneally at a predetermined time before the electrical stimulus.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a quantal endpoint (presence or absence of the seizure).[8]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

This model is used to identify compounds that can raise the seizure threshold.[12]

-

Animals: Male albino mice are commonly used.

-

Procedure: A convulsant dose of pentylenetetrazole is injected subcutaneously. The test compound is administered prior to the scPTZ injection.

-

Endpoint: The ability of the compound to protect the animals from clonic-tonic seizures for a specified period is observed.

References

- 1. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.technion.ac.il [cris.technion.ac.il]

- 14. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Synthetic Methodologies for 4(3H)-Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The versatility of this heterocyclic system has driven the development of a multitude of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted methodologies. This technical guide provides an in-depth review of the key synthetic methods for the preparation of 4(3H)-quinazolinones, complete with detailed experimental protocols, comparative data, and graphical representations of relevant biological pathways.

Core Synthetic Strategies

The synthesis of the 4(3H)-quinazolinone ring system can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Niementowski Reaction: The Classic Approach

First described in 1895, the Niementowski reaction is the thermal condensation of an anthranilic acid derivative with an amide.[5][6] This method is one of the most fundamental routes to 4(3H)-quinazolinones. Modifications of this reaction, such as the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[7]

Logical Workflow for the Niementowski Reaction

Caption: General workflow of the Niementowski reaction.

Synthesis from Benzoxazinone Intermediates

A highly versatile and widely employed method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with an amine. The benzoxazinone intermediate is typically prepared from anthranilic acid and an acid anhydride or acid chloride. This two-step approach allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinazolinone core.[7][8]

Logical Workflow for Synthesis via Benzoxazinone

Caption: Two-step synthesis of 4(3H)-quinazolinones via a benzoxazinone intermediate.

Modern Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the 4(3H)-quinazolinone scaffold. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical methods like the Niementowski reaction and syntheses from benzoxazinones.[5][9]

-

Metal-Catalyzed Reactions: Transition metal catalysts, particularly palladium and copper, have been utilized in various cross-coupling and cyclization reactions to afford 4(3H)-quinazolinones with high efficiency and functional group tolerance.[1][10]

-

Green Chemistry Approaches: These methods focus on the use of environmentally benign solvents (or solvent-free conditions), catalysts, and energy sources to minimize the environmental impact of the synthesis.[11]

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for various synthetic methods for 4(3H)-quinazolinones, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Reactions

| Starting Materials | Method | Conditions | Time | Yield (%) | Reference |

| Anthranilic Acid, Formamide | Conventional | 130-150 °C | 6 h | Variable, often low | [7] |

| Anthranilic Acid, Formamide | Microwave | 60 W | 20 min | Improved yields | [7] |

| 5-Benzyloxy-4-methoxy-2-aminobenzamide, Formamide | Microwave | 300 W, Acetic Acid | 5 min | 87 | [5] |

Table 2: Yields for Synthesis via Benzoxazinone Intermediates

| Benzoxazinone Intermediate | Amine | Conditions | Yield (%) | Reference |

| 2-Phenylbenzo[d][1][12]oxazin-4-one | Hydrazine Hydrate | Reflux | Not specified | [7] |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Ethyl Glycinate HCl | Cyclization | Not specified | [13] |

Table 3: Examples of Modern Synthetic Methods

| Starting Materials | Method | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| o-Aminobenzamide, Styrenes | Metal-Free Oxidative Cyclization | DTBP, p-TsOH | 120 °C, 16 h | Moderate to Excellent | [12] |

| Anthranilic Acid, Trimethyl Orthoformate, Amine | Microwave-Assisted | None | 120 °C, 30 min | Good to Excellent | [11] |

| 2-Iodobenzamides, Aldehydes, Sodium Azide | Copper-Catalyzed | CuI | Not specified | Moderate to Good | [14] |

| Anthranilamide, Aldehydes/Ketones | Microwave-Assisted | SbCl3 (1 mol%) | Solvent-free | Good to Excellent | [9] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol 1: Microwave-Assisted Niementowski Synthesis[5]

-

Reactant Mixture: In a microwave-safe vessel, combine 5-benzyloxy-4-methoxy-2-aminobenzamide (1 equivalent) and formamide.

-

Acid Catalyst: Add a catalytic amount of acetic acid to the mixture.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 300 W for 5 minutes.

-

Work-up: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

-

Isolation: Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary to obtain the pure 6,7-disubstituted-4(3H)-quinazolinone.

Protocol 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones via Benzoxazinone[8]

Step A: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

-

Acylation: To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine), add the desired acid chloride (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Cyclization: Add acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

-

Isolation: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated benzoxazinone by filtration, wash with cold water, and dry.

Step B: Synthesis of the 4(3H)-quinazolinone

-

Reactant Mixture: In a round-bottom flask, dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

-

Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution.

-

Reaction: Reflux the reaction mixture for the appropriate time (typically 2-8 hours), monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 3: Metal-Free Oxidative Synthesis[12]

-

Reactant Mixture: In an ace-pressure tube equipped with a stirring bar, place 2-aminobenzamide (1.00 mmol), the desired styrene (2.0 mmol), and DMSO (2 mL).

-

Additive: Add p-toluenesulfonic acid (p-TsOH) (0.66 mmol).

-

Oxidant: Add di-tert-butyl peroxide (DTBP) (2.2 mmol) to the mixture using a syringe.

-

Reaction: Seal the pressure tube with a Teflon cap and place it in a heating block. Stir the reaction mixture at 120 °C for 16 hours.

-

Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up and the crude product is purified by column chromatography to afford the pure quinazolin-4(3H)-one.

Biological Significance and Signaling Pathways

The therapeutic potential of 4(3H)-quinazolinones is often attributed to their ability to interact with key biological targets, such as protein kinases.[2][15] In the context of cancer, many quinazolinone derivatives have been developed as inhibitors of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling molecules like Phosphoinositide 3-kinase (PI3K).[16][17][18]

EGFR Signaling Pathway and its Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[19] Quinazolinone-based drugs like gefitinib and erlotinib are potent EGFR inhibitors.[2]

Caption: Inhibition of the EGFR signaling pathway by 4(3H)-quinazolinones.

PI3K/Akt Signaling Pathway and its Inhibition

The PI3K/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival.[20] Several 4(3H)-quinazolinone derivatives have been specifically designed to target and inhibit PI3K.[17][18]

Caption: Inhibition of the PI3K/Akt signaling pathway by 4(3H)-quinazolinones.

Conclusion

The synthesis of 4(3H)-quinazolinones is a rich and evolving field of organic chemistry. While classical methods like the Niementowski reaction remain relevant, modern techniques offer significant improvements in efficiency, scope, and environmental impact. The continued interest in this heterocyclic core, driven by its diverse pharmacological activities, ensures that the development of novel and improved synthetic strategies will remain an active area of research. This guide provides a foundational understanding of the key synthetic methodologies, offering researchers and drug development professionals a valuable resource for the design and synthesis of new 4(3H)-quinazolinone-based therapeutic agents.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 15. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, a class of compounds with significant pharmacological interest, including potential antibacterial and anticancer activities.[1][2][3] The synthesis is typically achieved through a three-step process commencing from anthranilic acid.

I. Synthetic Pathway Overview

The synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones involves three primary stages:

-

Step 1: Synthesis of 2-phenyl-4H-benzo[d][4]oxazin-4-one (1) : This initial step involves the benzoylation and simultaneous cyclization of anthranilic acid.

-

Step 2: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (2) : The benzoxazinone intermediate is then reacted with hydrazine hydrate to form the core quinazolinone structure.

-

Step 3: Synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones (3a-j) : The final products are obtained through the condensation of the amino-quinazolinone with various substituted aromatic aldehydes, forming a Schiff base.[1]